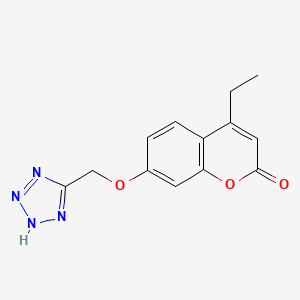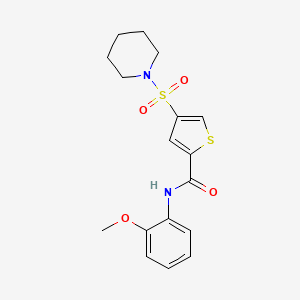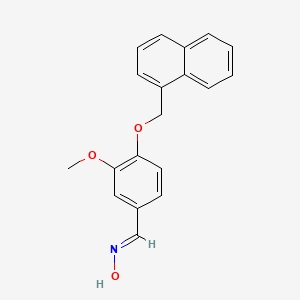![molecular formula C21H27NO2S B5544613 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to the compound of interest, often involves Bischler-Napieralski reactions, which cyclize N-substituted benzamides under specific conditions. For example, N-(4-Aryl-4-hydroxybutyl)benzamides have been cyclized to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicative of the types of reactions that might be applicable to synthesizing related compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The structural analysis of benzamide derivatives is critical for understanding their chemical behavior. X-ray diffraction techniques and DFT calculations have been used to elucidate the molecular structure and geometry of similar compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, highlighting the utility of these methods in detailing the structural aspects of complex organic molecules (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including cyclizations and substitutions, that significantly affect their properties. For instance, the Rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes followed by an intramolecular cyclization showcases the type of chemical reactivity these compounds can exhibit, leading to the synthesis of 3-hydroxyisoindolin-1-ones (Sharma, Park, Park, & Kim, 2012).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Crystallographic studies provide insight into the arrangement and interactions within the crystal lattice, offering a deeper understanding of the physical characteristics of these compounds (Pertlik, 1992).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity, stability, and interaction with various reagents, are essential for their practical application. Studies on the synthesis and reactivity of benzamide derivatives reveal the influence of substituents on their chemical behavior, such as the impact of fluorinated amide substituents on the potency and selectivity of 3-(arylmethyl)-1H-indole-5-carboxamides (Jacobs et al., 1994).
Wissenschaftliche Forschungsanwendungen
Metalloligands and Single-Molecule Magnets
Research by Costes, Vendier, and Wernsdorfer (2010) explored the coordination of certain ligands with copper ions to produce anionic metalloligands. These, when reacted with lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This study highlights the potential of benzamide derivatives in designing magnetic materials with specific properties (Costes, Vendier, & Wernsdorfer, 2010).
Chemical Synthesis and Structural Analysis
Browne, Skelton, and White (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural elucidation of these compounds provides insights into the synthetic capabilities and potential applications of benzamide derivatives in organic chemistry and material science (Browne, Skelton, & White, 1981).
Antimicrobial Study of Benzamide Derivatives
A study by Ammaji et al. (2019) synthesized various substituted ortho-amino benzamide derivatives and evaluated their antimicrobial properties. This research underscores the role of benzamide derivatives in developing new antimicrobial agents, highlighting their relevance in medicinal chemistry (Ammaji et al., 2019).
Insights into Secondary Metabolites and Defense Chemicals
Niemeyer (1988) investigated hydroxamic acids derived from benzamides, emphasizing their significance in plant defense against pests and diseases. Such studies reflect the broader ecological and biological importance of benzamide derivatives, pointing to their potential utility in agricultural sciences (Niemeyer, 1988).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-21(2,24)12-11-16-7-5-9-18(13-16)20(23)22(3)15-17-8-6-10-19(14-17)25-4/h5-10,13-14,24H,11-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFRWOLQCXCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)
![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)